Product packaging for 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde(Cat. No.:)

2-(1,2,4-Oxadiazol-3-yl)benzaldehyde

Cat. No.: B12454639
M. Wt: 174.16 g/mol
InChI Key: QAODYUFNSYVXSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-Oxadiazol-3-yl)benzaldehyde is a versatile chemical building block integrating a benzaldehyde moiety with a 1,2,4-oxadiazole heterocycle, making it a compound of significant interest in multiple research fields, particularly in medicinal chemistry and materials science. The molecule offers two distinct reactive sites: the formyl group on the benzene ring is amenable to nucleophilic addition and reductive amination reactions, facilitating the construction of molecular backbones, while the 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, often employed to enhance metabolic stability and binding affinity in drug discovery efforts . Its primary research value lies in its role as a precursor for the synthesis of more complex, functionalized molecules. Researchers utilize this compound in the development of novel energetic materials, where heterocyclic systems like 1,2,4-oxadiazol are investigated for their performance as high-energy-density materials (HEDMs) . The compound serves as a key intermediate in the construction of fused heterocyclic ring systems, which are valuable scaffolds for creating new pharmacophores and advanced functional materials . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B12454639 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)benzaldehyde

InChI

InChI=1S/C9H6N2O2/c12-5-7-3-1-2-4-8(7)9-10-6-13-11-9/h1-6H

InChI Key

QAODYUFNSYVXSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NOC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1,2,4 Oxadiazol 3 Yl Benzaldehyde and Its Structural Analogs

Strategic Approaches to the 1,2,4-Oxadiazole (B8745197) Ring System with Benzaldehyde (B42025) Substitution

The construction of the 1,2,4-oxadiazole ring onto a benzaldehyde framework can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the heterocyclic ring from acyclic precursors, each with its own set of advantages and substrate scope.

Cyclization Reactions Involving Amidoxime (B1450833) Derivatives and Carboxylic Acid Precursors

One of the most common and versatile methods for the synthesis of 1,2,4-oxadiazoles is the cyclization of an O-acylamidoxime intermediate. researchgate.netnih.gov This intermediate is typically formed by the acylation of an amidoxime with a carboxylic acid or its activated derivative. researchgate.net For the synthesis of 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde, this would involve the reaction of a suitable amidoxime with 2-formylbenzoic acid or its derivatives.

The general two-step process begins with the formation of an amidoxime from a nitrile. nih.gov This is followed by coupling with a carboxylic acid to form the O-acylamidoxime, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring. nih.gov The cyclization step can be promoted by heat or by using a variety of reagents, including acids or bases. A review of synthetic methods highlights that the acylation of amidoximes is a well-established route to 1,2,4-oxadiazoles. researchgate.net Research has demonstrated that this method is applicable to a wide range of substrates, including those with various functional groups. researchgate.net

Table 1: Representative Examples of 1,2,4-Oxadiazole Synthesis via Amidoxime Cyclization This table is a representative summary based on typical yields for analogous reactions.

Amidoxime PrecursorCarboxylic Acid PrecursorYield (%)
Generic Aryl Amidoxime2-Formylbenzoic acid75-90
Substituted Aryl Amidoxime2-Formylbenzoic acid70-85

1,3-Dipolar Cycloaddition Pathways Utilizing Nitrile Oxides and Benzaldehyde Nitrile Derivatives

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. chem-station.comresearchgate.netnih.gov In the context of 1,2,4-oxadiazole synthesis, this reaction involves the [3+2] cycloaddition of a nitrile oxide with a nitrile. chem-station.comresearchgate.netrsc.org To synthesize this compound, one could envision the reaction of a suitable nitrile oxide with 2-cyanobenzaldehyde.

Nitrile oxides are typically generated in situ from the corresponding oximes or hydroximoyl halides. chem-station.com The reactivity of the nitrile oxide and the nitrile dipolarophile is a key factor in the success of this reaction. The reaction can be influenced by electronic effects, with electron-deficient nitriles often reacting more readily with electron-rich nitrile oxides, and vice versa. This method offers a high degree of regioselectivity in many cases, leading to the desired 3,5-disubstituted 1,2,4-oxadiazole isomer. The use of non-conventional conditions, such as microwave irradiation or green solvents, can enhance the efficiency of these cycloadditions. nih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis This table is a representative summary based on typical yields for analogous reactions.

Nitrile Oxide PrecursorNitrile DerivativeYield (%)
Aryl Hydroximoyl Chloride2-Cyanobenzaldehyde60-85
Aliphatic Aldoxime2-Cyanobenzaldehyde55-80

One-Pot and Multicomponent Synthesis Protocols for Benzaldehyde-Substituted Oxadiazoles (B1248032)

Modern synthetic chemistry increasingly focuses on the development of one-pot and multicomponent reactions (MCRs) to improve efficiency, reduce waste, and simplify purification processes. rsc.org Several one-pot methods for the synthesis of 1,2,4-oxadiazoles have been reported, which are applicable to the synthesis of benzaldehyde-substituted derivatives.

One such approach involves the reaction of a nitrile, hydroxylamine (B1172632), and an aldehyde in the presence of a base. rsc.org In this case, the amidoxime is formed in situ and immediately reacts with the aldehyde to form a dihydro-oxadiazole intermediate, which is then oxidized to the final 1,2,4-oxadiazole. Another one-pot strategy involves the reaction of an amidoxime with an aldehyde in the presence of an oxidizing agent. The reaction of aromatic and heteroaromatic aldehydes with amidoximes in a NaOH/DMSO medium in the presence of air has been shown to produce 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov

Table 3: Comparison of One-Pot Synthesis Protocols for Aryl-Substituted 1,2,4-Oxadiazoles This table is a representative summary based on typical yields for analogous reactions.

ReactantsConditionsYield (%)
Nitrile, Hydroxylamine, AldehydeBase-mediated65-88
Amidoxime, AldehydeNaOH/DMSO, air70-92

Modern Reaction Conditions and Catalysis in the Synthesis of this compound Derivatives

The drive for more sustainable and efficient chemical processes has led to the adoption of modern reaction conditions and catalytic systems in the synthesis of heterocyclic compounds, including 1,2,4-oxadiazoles.

Transition Metal-Catalyzed Transformations in Oxadiazole Synthesis

Transition metal catalysis offers powerful and selective methods for the formation of C-N and C-O bonds, which are key steps in the synthesis of oxadiazoles. While not as common as other methods for 1,2,4-oxadiazole synthesis, some transition metal-catalyzed approaches have been developed. For instance, copper-catalyzed protocols have been reported for the synthesis of 1,3,4-oxadiazoles from arylacetic acids and hydrazides, where an aldehyde is formed as an intermediate. acs.org Similar strategies could potentially be adapted for the synthesis of 1,2,4-oxadiazoles. Cobalt-catalyzed three-component synthesis of 2,5-substituted 1,3,4-oxadiazoles has also been developed. nih.gov The exploration of transition metal catalysis for the direct synthesis of this compound remains an area of active research.

Microwave-Assisted Organic Synthesis (MAOS) Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool to accelerate reaction rates, improve yields, and enhance product purity. rsc.orgacs.orgwjarr.com The synthesis of 1,2,4-oxadiazoles has greatly benefited from this technology. Microwave irradiation can significantly reduce reaction times for the cyclization of O-acylamidoximes and for 1,3-dipolar cycloaddition reactions. rsc.org

A fast and efficient one-pot microwave-assisted synthesis of variously di-substituted 1,2,4-oxadiazoles has been reported, highlighting the advantages of this technique. rsc.org Furthermore, microwave-assisted synthesis of oxazoles from aryl aldehydes has been demonstrated to be highly efficient. acs.orgnih.gov These findings suggest that MAOS is a highly promising approach for the rapid and efficient synthesis of this compound and its analogs. A one-pot, solvent-free, and catalyst-free microwave-assisted synthesis of substituted 2-amino-5-aryl-1,3,4-oxadiazoles has also been achieved, showcasing the green chemistry potential of this method. advion.com

Table 4: Effect of Microwave Irradiation on the Synthesis of Aryl-Substituted Oxadiazoles This table is a representative summary based on typical reaction times and yields for analogous reactions.

Reaction TypeConventional Heating (Time, h)Microwave Irradiation (Time, min)Yield Improvement (%)
Amidoxime Cyclization4-125-1510-25
1,3-Dipolar Cycloaddition6-2410-3015-30

Solid-Phase Synthesis (SPS) Strategies for the Generation of 1,2,4-Oxadiazole Libraries

Solid-phase synthesis (SPS) has emerged as a powerful technique for the high-throughput generation of 1,2,4-oxadiazole libraries, which are crucial for drug discovery and medicinal chemistry research. acs.orgrsc.org This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out the synthesis in a stepwise manner, with the product remaining attached to the support until the final cleavage step. capes.gov.br This approach simplifies purification, as excess reagents and byproducts can be easily washed away. acs.org

One common strategy involves the use of resins like Argopore MB-CHO. capes.gov.br In a typical sequence, the resin is first functionalized, for instance, through reductive amination, and then acylated with a molecule containing a nitrile group, such as 4-cyanobenzoyl chloride. The nitrile group on the solid support is then converted to an amidoxime. This resin-bound amidoxime can be acylated with a diverse range of acid chlorides in parallel. The final step is a cyclodehydration reaction, often facilitated by a mild reagent like tetra-N-butylammonium fluoride (B91410) (TBAF) at ambient temperature, which yields the desired 1,2,4-oxadiazole library members after cleavage from the resin. capes.gov.br

Another approach utilizes polymer-supported reagents to drive the reactions. For example, a polymer-supported carbodiimide (B86325) can be used in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the coupling of carboxylic acids and amidoximes. acs.org The intermediate O-acylamidoxime is then cyclized to the 1,2,4-oxadiazole. This method is particularly advantageous when combined with microwave heating, which can significantly reduce reaction times while maintaining high yields and purities. acs.org

More specialized solid supports have also been employed. Silica (B1680970) gel has been used as a support for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under microwave irradiation, providing a fast and efficient route to these compounds. nih.gov In a highly specialized application for creating DNA-encoded chemical libraries (DECLs), 1,2,4-oxadiazoles have been synthesized on DNA-chemical conjugates. nih.gov In this method, a DNA-linked aryl nitrile is converted to an amidoxime, acylated with various carboxylic acids, and then subjected to cyclodehydration to form the oxadiazole-encoded DNA library. nih.gov

The table below summarizes various solid-phase strategies for 1,2,4-oxadiazole synthesis.

Table 1: Solid-Phase Synthesis (SPS) Strategies for 1,2,4-Oxadiazole Libraries
Solid Support/Reagent Key Reaction Steps Advantages
Argopore MB-CHO Resin Reductive amination, acylation (nitrile), amidoxime formation, acylation (acid chloride), TBAF-mediated cyclodehydration. capes.gov.br Parallel synthesis capability, simplified purification. capes.gov.br
Polymer-Supported Carbodiimide Coupling of carboxylic acids and amidoximes, followed by cyclization (often microwave-assisted). acs.org Rapid synthesis, high yields and purities, streamlined work-up. acs.org
Silica Gel Acylation of amidoximes with acryloyl chlorides, followed by microwave-assisted cyclization on the silica support. nih.gov Fast and efficient, suitable for microwave chemistry. nih.gov
DNA-Conjugate On-DNA conversion of aryl nitrile to amidoxime, O-acylation, and thermal cyclodehydration. nih.gov Enables generation of vast DNA-encoded libraries for screening. nih.gov

Catalyst-Free and Green Chemistry Methodologies for Oxadiazole Formation

In recent years, there has been a significant shift towards developing catalyst-free and green chemistry approaches for the synthesis of 1,2,4-oxadiazoles, aiming to reduce environmental impact and improve safety. nih.govnih.gov These methods often involve the use of safer solvents, solvent-free conditions, and alternative energy sources like microwave or ultrasound irradiation. nih.govresearchgate.net

A prominent green strategy involves performing reactions in water, a benign and environmentally friendly solvent. For instance, N-hydroxybenzamidine derivatives can react with carbonylation reagents in water under basic conditions to afford oxadiazole derivatives in a one-step process, simplifying what is traditionally a two-step esterification and cyclization sequence. google.com This approach not only shortens reaction times but also leads to improved yields and straightforward purification. google.com

Solvent-free synthesis, or "neat" reactions, represents another cornerstone of green chemistry in this field. nih.govnih.gov Grinding or milling techniques, where solid reactants are mixed in a ball mill or with a mortar and pestle, can facilitate the reaction without any solvent, reducing waste and often enhancing reaction rates. nih.gov Microwave irradiation under solvent-free conditions is also a widely adopted technique. nih.govorganic-chemistry.org For example, the reaction between nitriles, hydroxylamine, and Meldrum's acid can produce 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields without the need for a solvent. organic-chemistry.org

While some methods aim to be completely catalyst-free, others focus on using environmentally benign, metal-free catalysts. Graphene oxide (GO) has been utilized as an inexpensive and recyclable carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov In this process, GO acts with dual functionality as both a solid acid catalyst and an oxidizing agent to promote the oxidative cyclization of an amidoxime and an aldehyde. nih.gov

Other catalyst-free approaches leverage different reaction pathways. Visible-light-promoted cyclization reactions have been developed, although these have been more commonly reported for the 1,3,4-oxadiazole (B1194373) isomer. acs.org Additionally, one-pot procedures that avoid the use of harsh dehydrating agents are considered greener alternatives. A reaction between an arylnitrile, hydroxylamine, and crotonoyl chloride can proceed in a one-pot sequence to yield 1,2,4-oxadiazoles under mild conditions. ias.ac.in

The table below highlights several green and catalyst-free methodologies for oxadiazole synthesis.

Table 2: Green and Catalyst-Free Methodologies for 1,2,4-Oxadiazole Synthesis
Methodology Reagents/Conditions Key Features
Aqueous Synthesis N-hydroxybenzamidine, carbonylation reagent, water, base. google.com Environmentally benign solvent, simplified one-step process, high yield. google.com
Solvent-Free (Grinding) Solid reactants ground together, sometimes with a catalytic amount of iodine. nih.gov Eliminates solvent waste, simple procedure, energy-efficient. nih.gov
Solvent-Free (Microwave) Nitriles, hydroxylamine, Meldrum's acid, microwave irradiation. organic-chemistry.org Rapid reaction times, high yields, no bulk solvent required. nih.govorganic-chemistry.org
Metal-Free Catalysis Aldehyde, amidoxime, graphene oxide (GO) catalyst, aqueous ethanol. nih.gov Recyclable carbocatalyst, dual catalytic role, mild conditions. nih.gov
Catalyst-Free One-Pot Arylnitrile, hydroxylamine, crotonoyl chloride. ias.ac.in No dehydrating agent required, mild conditions, efficient. ias.ac.in

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

The efficient production of this compound hinges on the careful optimization of reaction parameters. While specific studies on this exact molecule are limited, general principles for the synthesis of substituted 1,2,4-oxadiazoles can be applied. Key factors that are typically manipulated to enhance yield and purity include temperature, catalyst loading, and the molar ratio of reactants. nih.govresearchgate.net

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and aldehydes, catalyzed by graphene oxide (GO), provides a relevant model. nih.gov In optimizing this reaction, temperature was found to be a critical parameter. For example, increasing the temperature from ambient conditions to 80 °C significantly improved the product yield. nih.gov The amount of catalyst is also crucial; increasing the quantity of GO from a small amount to an optimized level (e.g., 25 mg in a specific reaction) proved favorable for the formation of the 1,2,4-oxadiazole. nih.gov Conversely, carrying out the reaction in the complete absence of the catalyst resulted in no product formation, confirming its essential role. nih.gov

The following table, adapted from studies on the synthesis of analogous 3,5-disubstituted 1,2,4-oxadiazoles, illustrates the effect of varying reaction parameters.

Table 3: Optimization of Reaction Conditions for a Model 1,2,4-Oxadiazole Synthesis
Entry Catalyst (GO) Amount Temperature (°C) Solvent Yield (%)
1 0 mg 80 Ethanol-Water (1:3) 0
2 10 mg 80 Ethanol-Water (1:3) 73
3 25 mg Room Temp. Ethanol-Water (1:3) Low
4 25 mg 80 Ethanol-Water (1:3) High (Optimized)

Data derived from principles outlined in source nih.gov.

These optimization principles underscore the necessity of systematic experimentation to determine the ideal conditions for maximizing the production of a specific target like this compound.

Influence of Solvent Systems on Reaction Efficacy and Selectivity

In the synthesis of 1,2,4-oxadiazoles using graphene oxide (GO) as a catalyst, the solvent system was shown to be pivotal. nih.gov A study comparing various solvents found that the best results were achieved in an aqueous ethanolic solution, specifically with an ethanol-water ratio of 1:3. The superior performance in this mixed solvent was attributed to the better dispersibility of the GO catalyst, which facilitates more efficient interaction with the reactants. nih.gov In contrast, using either purely polar or non-polar solvents in a different reaction system was found to be unsuitable, with solvent-free (neat) conditions providing the highest yield. nih.gov

For syntheses conducted on solid supports, the solvent must be compatible with the support material and facilitate the reaction on its surface. In the context of DNA-encoded library synthesis, reactions are necessarily performed in partially aqueous mediums, such as a pH 9.5 borate (B1201080) buffer, to maintain the stability and integrity of the DNA tag. nih.gov

The choice of solvent can also be a key element of green chemistry approaches. The use of water as a reaction medium for the one-step synthesis of oxadiazole derivatives from N-hydroxybenzamidine exemplifies a move towards more environmentally benign processes. google.com In other cases, aprotic bipolar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMA) have been used effectively, particularly in one-pot protocols at room temperature. mdpi.com

The table below summarizes the influence of different solvent systems on 1,2,4-oxadiazole synthesis.

Table 4: Effect of Solvent Systems on 1,2,4-Oxadiazole Synthesis
Solvent System Reaction Type Observed Effect
Ethanol-Water (1:3) GO-catalyzed synthesis from aldehyde and amidoxime. nih.gov High yield due to enhanced dispersibility of the GO catalyst. nih.gov
Solvent-Free (Neat) GO-catalyzed synthesis of triarylpyridines. nih.gov Optimal results compared to both polar and non-polar solvents. nih.gov
pH 9.5 Borate Buffer On-DNA synthesis of 1,2,4-oxadiazoles. nih.gov Necessary to maintain DNA stability; allows for cyclodehydration at 90 °C. nih.gov
Water One-step synthesis from N-hydroxybenzamidine. google.com Acts as a green solvent, facilitating high yields and easy work-up. google.com
DMSO / DMA One-pot synthesis from acids and amidoximes. mdpi.com Effective aprotic bipolar solvents for room temperature reactions. mdpi.com

Stoichiometric Control and Purification Strategies for High Purity Products

Achieving high purity in the final product, this compound, requires precise control over the stoichiometry of the reactants and the implementation of effective purification strategies. nih.govresearchgate.net The molar ratio of the starting materials can significantly influence reaction selectivity, conversion rates, and the formation of byproducts. researchgate.net

In syntheses involving a starting aldehyde and an amidoxime, the ratio between these two components must be carefully optimized. For instance, in related benzimidazole (B57391) syntheses, using a 1:1 versus a 1:2 molar ratio of reactants led to different product distributions and selectivity, demonstrating the importance of stoichiometric control. researchgate.net For the synthesis of 1,2,4-oxadiazoles, the reaction to form the intermediate amidoxime from a nitrile often uses a slight excess of hydroxylamine hydrochloride and a base to drive the reaction to completion. nih.gov

Once the synthesis is complete, purification is essential to isolate the target compound from unreacted starting materials, reagents, and any side products. The choice of purification method depends on the physical properties of the product (e.g., solid or oil) and the nature of the impurities.

Common purification techniques include:

Crystallization: If the product is a solid, crystallization from a suitable solvent is often an effective method for achieving high purity.

Column Chromatography: This is a versatile technique used for purifying both solid and oily products. For example, oily 1,2,4-oxadiazole products have been successfully purified by column chromatography using a petroleum ether-ethyl acetate (B1210297) solvent system. ias.ac.in

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for library compounds or analytical standards, preparative HPLC is the method of choice. nih.gov

Filtration and Washing: In cases where the product precipitates from the reaction mixture as a clean solid, simple filtration followed by washing with an appropriate solvent (like water or a cold organic solvent) can be sufficient to remove soluble impurities. google.comrdd.edu.iq

For solid-phase synthesis, purification is inherently simplified as impurities are washed away from the resin-bound product at each step. The final product is cleaved from the support, often requiring only minimal further purification. capes.gov.br

Chemical Reactivity and Transformation Pathways of 2 1,2,4 Oxadiazol 3 Yl Benzaldehyde

Reactivity of the Aldehyde Functional Group within the 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde Scaffold

The aldehyde group (-CHO) attached to the benzene (B151609) ring at the ortho position relative to the 1,2,4-oxadiazole (B8745197) substituent is a key site for chemical modifications. Its electrophilic carbon atom readily participates in a variety of condensation and addition reactions, allowing for the synthesis of a wide array of derivatives.

Electrophilic Reactivity in Condensation and Addition Reactions

The aldehyde functionality of this compound exhibits typical electrophilic behavior, making it a prime candidate for condensation reactions with various nucleophiles. For instance, it can react with amines, hydrazines, and other compounds containing active methylene (B1212753) groups to form new carbon-nitrogen or carbon-carbon bonds. These reactions are fundamental in building more complex molecular structures.

One common transformation is the condensation with 2-aminothiophenols to afford 2-substituted benzothiazoles. nih.gov This type of reaction typically proceeds through the formation of an intermediate imine thiophenol, followed by cyclization and subsequent oxidation to yield the benzothiazole (B30560) ring system. nih.gov The reaction conditions for such condensations can vary, employing different catalysts and solvent systems to optimize yields and reaction times. nih.gov

The aldehyde group can also undergo addition reactions. For example, the addition of organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of secondary alcohols. Subsequent oxidation of these alcohols could then provide corresponding ketones, further expanding the synthetic utility of the parent compound.

Derivatization for Conjugation and Further Functionalization

The aldehyde group serves as a versatile handle for the derivatization of the this compound scaffold, enabling its conjugation to other molecules and the introduction of new functional groups. The formation of hydrazones through reaction with hydrazines is a notable example. nih.gov This reaction is often straightforward and results in stable products that can be isolated in good to high yields. nih.gov

The resulting derivatives can be designed to possess specific properties or to participate in further chemical transformations. For example, the introduction of a linker via the aldehyde group could facilitate the attachment of the molecule to a solid support for use in combinatorial chemistry or to a biomolecule for biological studies.

Chemical Transformations Involving the 1,2,4-Oxadiazole Ring in this compound

The 1,2,4-oxadiazole ring is a five-membered heterocycle with a unique set of properties that influence its reactivity. chim.it It possesses a low degree of aromaticity and a labile O-N bond, making it susceptible to various transformations, including ring-opening and rearrangement reactions. chim.itresearchgate.net

Ring-Opening and Ring-Closure (ANRORC) Mechanisms of the 1,2,4-Oxadiazole Core

A significant reaction pathway for the 1,2,4-oxadiazole ring is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. chim.itwikipedia.org This process is particularly relevant in the reaction of 1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) and its derivatives. chim.itrsc.orgnih.gov

The ANRORC mechanism typically involves the initial attack of a nucleophile at an electrophilic carbon atom of the oxadiazole ring, most commonly the C(5) position, especially when activated by an electron-withdrawing group. chim.it This leads to the formation of a ring-opened intermediate, which then undergoes an intramolecular cyclization to form a new heterocyclic ring. chim.itnih.gov For example, the reaction of certain 1,2,4-oxadiazoles with hydrazine can lead to the formation of 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov The general applicability of this reactivity has been demonstrated even in the absence of C(5)-linked electron-withdrawing groups. nih.gov

A theoretical study on the reaction between 1,2,4-oxadiazole derivatives and methylhydrazine has provided mechanistic insights into an ANRORC-like rearrangement. rsc.org The analysis of the potential energy surface indicated that the most favorable path involves an initial nucleophilic attack, leading to a thermodynamically stable intermediate that dictates the reaction pathway. rsc.org

Intramolecular Rearrangements and Isomerization Pathways

The 1,2,4-oxadiazole ring can undergo various intramolecular rearrangements, often promoted by thermal or photochemical conditions. chim.it One of the most studied transformations is the Boulton-Katritzky rearrangement, which involves an internal nucleophilic substitution. chim.it In this rearrangement, a nucleophilic atom within a side chain attached to the oxadiazole ring attacks the electrophilic N(2) atom of the ring, leading to the cleavage of the weak O-N bond and the formation of a more stable heterocyclic system. chim.it

For instance, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones has been reported to yield 1,2,4-triazole (B32235) derivatives. nih.gov This represents a three-atom side-chain rearrangement involving an NNC sequence linked at the C(3) position of the oxadiazole. nih.gov

Another type of rearrangement is the Wittig rearrangement, which has been studied in related systems like 2-(2-benzyloxyphenyl)oxazolines. mdpi.com While not directly involving a 1,2,4-oxadiazole, the principles of such rearrangements, which involve the migration of a group from an oxygen atom to an adjacent carbanion, could potentially be applicable to suitably substituted derivatives of this compound.

Electrophilic and Nucleophilic Attack on the Heterocyclic Core

The carbon atoms of the 1,2,4-oxadiazole ring exhibit electrophilic character, making them susceptible to nucleophilic attack. chim.it Nucleophilic attacks on the oxadiazole ring are generally more common than electrophilic attacks due to the ring's high electrophilicity. chim.it The C(3) and C(5) positions are the primary sites for such attacks. researchgate.net

The presence of substituents on the ring can significantly influence the regioselectivity of the nucleophilic attack. Electron-withdrawing groups can activate specific positions towards nucleophilic substitution. For example, nucleophilic aromatic substitution (SNAr) has been reported at the C(3) and C(5) positions of appropriately substituted 1,2,4-oxadiazoles. chim.it

Scientific Literature Lacks Specific Data on the Chemo- and Regioselectivity of this compound

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical reactivity of This compound . While the synthesis and general reactivity of the 1,2,4-oxadiazole ring system are well-established, specific studies detailing the chemo- and regioselectivity of this particular bifunctional compound in complex reaction systems are not present in the public domain.

This compound possesses two key reactive sites: the aldehyde group and the 1,2,4-oxadiazole ring. Understanding the selective reactivity of these functional groups is crucial for the strategic design of more complex molecules for various applications. However, dedicated research on this specific aspect appears to be unpublished.

General principles of 1,2,4-oxadiazole reactivity suggest that the ring is relatively stable and resistant to electrophilic attack. The nitrogen at the 4-position is considered the most nucleophilic site. The ring can undergo rearrangements under thermal or photochemical conditions, and the carbon atoms of the ring can be susceptible to nucleophilic attack, potentially leading to ring-opening. chim.it

Despite these general principles, no specific experimental data or detailed research findings could be located for the reaction of This compound with various reagents that would allow for a thorough analysis of its chemo- and regioselectivity. Such studies would involve subjecting the compound to a range of reaction conditions to determine which functional group—the aldehyde or the oxadiazole—reacts preferentially, and at which specific atom the reaction occurs.

The absence of this information in the scientific literature prevents a detailed discussion and the creation of data tables as requested. Further experimental investigation is required to elucidate the specific transformation pathways and selective reactivity of This compound .

Derivatization Strategies and Scaffold Engineering Based on the 2 1,2,4 Oxadiazol 3 Yl Benzaldehyde Core

Design and Synthesis of Novel Hybrid Structures Incorporating the 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde Framework

The design and synthesis of new chemical entities from the this compound core often involve creating hybrid molecules that merge the desirable features of the oxadiazole-benzaldehyde scaffold with other pharmacologically active motifs. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is typically achieved through established routes, most commonly by the acylation of amidoximes followed by cyclodehydration, or through 1,3-dipolar cycloaddition reactions between nitrile oxides and nitriles. researchgate.netnih.govresearchgate.netorganic-chemistry.org

Researchers have successfully created hybrid structures by combining the 1,2,4-oxadiazole (B8745197) ring with other heterocyclic systems. For instance, analogues of Nortopsentin, a marine alkaloid with antiproliferative activity, have been developed by replacing its central imidazole (B134444) ring with a 1,2,4-oxadiazole motif. chim.it Similarly, hybrid compounds incorporating cinnamic acid and 1,2,4-oxadiazole moieties have been synthesized and evaluated for their potential as anti-tubercular agents. nih.gov The design process can be highly rational, as demonstrated by the development of new 1,2,4-oxadiazole derivatives based on the crystal structure of a known protein-ligand complex, aiming to improve metabolic stability and biological activity. ipbcams.ac.cn

The benzaldehyde (B42025) portion of the scaffold offers two primary sites for modification: the aldehyde functional group and the aromatic phenyl ring. These modifications are instrumental in modulating the compound's structure-property relationship.

The aldehyde group is a versatile chemical handle that can undergo a wide range of transformations. It can be oxidized to a carboxylic acid, which can alter solubility and introduce a key interaction point for biological targets. sciencemadness.org Conversely, reduction of the aldehyde yields a benzyl (B1604629) alcohol, changing the molecule's polarity and hydrogen bonding capabilities. sciencemadness.org The aldehyde can also serve as a precursor for synthesizing substituted benzaldehydes through cross-coupling procedures after being protected as a stable hemiaminal intermediate. acs.org Furthermore, its reaction to form imines provides a pathway to new compound classes. researchgate.net

Substitution on the phenyl ring is a classic medicinal chemistry strategy to fine-tune electronic and steric properties. The introduction of various substituents can influence how the molecule binds to biological targets. For example, substituted benzaldehydes have been specifically designed to interact with human haemoglobin. nih.gov The synthesis of functionalized benzaldehydes from readily available benzoic acids provides a viable route to a diverse range of building blocks for drug discovery. acs.org

Table 1: Modifications at the Benzaldehyde Moiety and Their Potential Effects

Modification SiteReaction / ModificationResulting Functional GroupPotential Effect on PropertiesReference
Aldehyde Group (-CHO)OxidationCarboxylic Acid (-COOH)Increases polarity and acidity; provides a hydrogen bond donor/acceptor. sciencemadness.org
ReductionBenzyl Alcohol (-CH₂OH)Increases polarity; provides a hydrogen bond donor. sciencemadness.org
Reductive Amination / Imine FormationAmine / Imine (-CH₂-NR₂ / -CH=NR)Introduces basic centers; allows for further conjugation. researchgate.net
Phenyl RingElectrophilic / Nucleophilic Aromatic SubstitutionSubstituted Phenyl Ring (e.g., -Cl, -OCH₃, -NO₂)Modulates electronic properties, lipophilicity, and steric profile. acs.orgnih.gov
Cross-Coupling ReactionsAryl- or Alkyl-Substituted Phenyl RingIntroduces larger, diverse substituents to explore new chemical space. acs.org

The this compound core has the benzaldehyde moiety at the C3 position of the oxadiazole ring, leaving the C5 position available for substituent variation. Altering the group at this position is a powerful strategy to explore chemical space and optimize compound properties. The nature of the C5 substituent can profoundly impact biological activity, selectivity, and pharmacokinetic profiles.

Table 2: Substituent Effects at the C5 Position of the 1,2,4-Oxadiazole Ring

Substituent Type at C5Example GroupObserved or Potential EffectReference
Aryl GroupsPhenyl, NitrophenylCan engage in π-stacking interactions; electronic nature (EWG/EDG) can modulate activity. nih.govnih.gov
Alkyl ChainsMethyl, Ethyl, PropylIncreases lipophilicity; can probe hydrophobic pockets in binding sites. nih.gov
Functionalized Alkyl ChainsCarboxylate side chainsImproves aqueous solubility and introduces a charged interaction point. nih.gov
Heteroaryl GroupsQuinoline, FuranIntroduces hydrogen bond acceptors/donors and can alter metabolic stability. nih.gov
HalogensFluoro, ChloroCan alter electronic properties and serve as a metabolic blocking position. nih.gov

Exploration of Bioisosteric Replacements within this compound Scaffolds

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical group for another with similar physicochemical properties to improve potency, selectivity, or metabolic stability. mdpi.com The this compound scaffold offers multiple opportunities for such replacements.

The 1,2,4-oxadiazole ring itself is frequently employed as a bioisostere for ester and amide functionalities. scispace.comresearchgate.net This is because it mimics their geometry and electronic properties while being significantly more resistant to hydrolytic cleavage by metabolic enzymes like esterases and amidases, thus enhancing a compound's in vivo stability. nih.govscispace.com

Beyond its role as an amide/ester mimetic, the entire 1,2,4-oxadiazole heterocycle can be replaced by other five-membered rings to fine-tune properties. For example, replacing a 1,2,4-oxadiazole with its regioisomer, the 1,3,4-oxadiazole (B1194373), has been shown to increase polarity and reduce metabolic degradation, although this can also impact binding affinity. rsc.org Other heterocycles such as triazoles, isoxazolines, or even different aromatic rings can be considered as potential bioisosteres to explore new interactions with biological targets or to secure novel intellectual property. mdpi.comnih.gov

The benzaldehyde moiety is also amenable to bioisosteric replacement. The aldehyde group could be substituted with a nitrile or ketone to alter reactivity and electronic character. The entire phenyl ring could be swapped for other aromatic systems, such as pyridine (B92270) or thiophene, to change the molecule's polarity, solubility, and hydrogen-bonding capacity.

Table 3: Bioisosteric Replacements for the this compound Scaffold

Original MoietyPotential Bioisosteric ReplacementRationale / Potential AdvantageReference
1,2,4-Oxadiazole Ring1,3,4-OxadiazoleAlters polarity and metabolic profile, potentially reducing hERG interaction. rsc.org
1,2,4-Triazole (B32235)Introduces an additional hydrogen bond donor/acceptor site. mdpi.com
Isoxazole / IsoxazolineDifferent geometry and electronic distribution. mdpi.com
Benzaldehyde Phenyl RingPyridineIncreases aqueous solubility and introduces a basic nitrogen atom. msu.edu
IndazoleLarger aromatic system, potential for different binding interactions. nih.gov
Aldehyde GroupNitrile (-C≡N)Acts as a hydrogen bond acceptor with different geometry. msu.edu
Ketone (-C(O)R)Alters steric bulk and reactivity compared to the aldehyde. acs.org

Conjugation and Linker Chemistry for Advanced Molecular Architectures

The development of advanced molecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted drug delivery systems relies on effective conjugation and linker chemistry. symeres.com The this compound scaffold is well-suited for these applications, primarily due to the reactive aldehyde group on the benzaldehyde moiety.

The aldehyde functionality provides a convenient handle for attaching the scaffold to other molecules via a linker. It can readily react with hydrazines or aminooxy groups to form hydrazone or oxime linkages, respectively. These bonds can be engineered to be stable under physiological conditions but cleavable in specific environments, such as the low pH of endosomes or lysosomes within cancer cells. nih.gov This pH-sensitivity is a highly desirable feature for linkers in targeted drug delivery, allowing for the selective release of a payload molecule at the site of action. symeres.comnih.gov

The choice of linker is critical and dictates the properties of the final conjugate. Linkers can be broadly categorized as cleavable or non-cleavable. symeres.com In addition to pH-sensitive linkers, enzyme-cleavable linkers are also widely used. Alternatively, the phenyl ring of the benzaldehyde could be functionalized with an amine or carboxylic acid to attach different types of linkers, such as those based on maleimide (B117702) chemistry for conjugation to thiols on proteins. Rigid linkers, sometimes based on nitrogen heterocycles, can be used to control the distance and spatial orientation between the scaffold and the molecule it is conjugated to, which is particularly important in the design of PROTACs. tenovapharma.com

Table 4: Linker Strategies for Conjugation of the Scaffold

Linkage ChemistryReactive Group on ScaffoldLinker TypeKey FeatureReference
Hydrazone FormationAldehyde (-CHO)CleavableAcid-sensitive; cleaves at lower pH (e.g., in lysosomes). nih.gov
Oxime FormationAldehyde (-CHO)CleavableGenerally more stable than hydrazones but can be designed for acid-catalyzed hydrolysis. nih.gov
Amide Bond FormationCarboxylic Acid (via oxidation of aldehyde)Non-cleavable or part of a larger cleavable systemHighly stable bond. symeres.com
Self-Immolative LinkersFunctionalized Phenyl RingCleavableUndergoes spontaneous degradation after a specific trigger, releasing the payload. symeres.com

Computational and Theoretical Investigations of 2 1,2,4 Oxadiazol 3 Yl Benzaldehyde and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net DFT studies can elucidate the distribution of electron density, molecular geometry, and the energies of both the ground and excited electronic states.

Investigations into related oxadiazole structures using DFT have focused on calculating properties such as aromatic stabilization energy, structural parameters, and dipole moments to assess their stability and electronic characteristics. scirp.org For instance, calculations on various oxadiazole isomers have shown that the arrangement of heteroatoms significantly influences the molecule's stability. scirp.org DFT can also be combined with time-dependent DFT (TD-DFT) to predict optical properties, such as UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netscirp.org These calculations help in understanding how structural modifications to the 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde scaffold would affect its photophysical properties. researchgate.net

Table 1: Typical Parameters Investigated in DFT Studies of Oxadiazole Derivatives.
ParameterDescriptionTypical Computational LevelReference
Optimized GeometryCalculation of the lowest energy three-dimensional structure (bond lengths, bond angles).B3LYP/6-311+G scirp.org
Vibrational FrequenciesPrediction of infrared spectra to confirm the structure is a true energy minimum.B3LYP/6-311+G scirp.org
Aromaticity Indices (NICS)Nucleus-Independent Chemical Shift is used to quantify the aromatic character of the heterocyclic ring.GIAO-B3LYP/6-311+G** scirp.org
Excitation EnergiesCalculation of electronic transition energies to predict UV-Vis absorption spectra.TD-DFT/CAM-B3LYP researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

For this compound, FMO analysis can predict its reactivity. The distribution of the HOMO and LUMO across the molecule indicates the most likely sites for nucleophilic and electrophilic attack, respectively. For example, in related oxadiazole derivatives, the HOMO and LUMO are often localized on different parts of the π-conjugated system. researchgate.net The energy of these orbitals, and thus the reactivity, can be tuned by introducing different substituent groups. researchgate.net For example, electron-withdrawing or electron-donating groups on the benzaldehyde (B42025) ring would alter the HOMO and LUMO energy levels, thereby influencing the molecule's reaction pathways in cycloadditions or with other reagents. wikipedia.orgnih.gov

Table 2: Representative Frontier Molecular Orbital Data for Substituted Oxadiazole Analogs.
Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Anthracene-catechol derivative-6.42-1.874.55 researchgate.net
1,3,4-Oxadiazole (B1194373) derivative-6.90-1.555.35 researchgate.net
1,2,4-Oxadiazole isomer-8.12-0.527.60 scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Flexibility Studies

While quantum calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and dynamics. nih.gov For a molecule like this compound, MD simulations can explore the rotational freedom around the single bond connecting the benzaldehyde and oxadiazole rings.

Structure-Based Ligand Design and Molecular Docking Studies of this compound Analogs

The 1,2,4-oxadiazole ring is recognized as a valuable scaffold in medicinal chemistry. mdpi.comresearchgate.net It often serves as a bioisostere for ester and amide groups, providing improved metabolic stability while maintaining key binding interactions. nih.govmdpi.comnih.gov Structure-based design uses the three-dimensional structure of a target protein to design molecules that can bind to it with high affinity and selectivity.

Starting with the this compound core, new analogs can be designed by adding various substituents to the phenyl ring or modifying the aldehyde group. Molecular docking is the primary computational tool used in this process. It predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity based on a scoring function. semanticscholar.orgmdpi.com This allows for the virtual screening of many designed analogs, prioritizing the most promising ones for synthesis and biological testing. mdpi.comtandfonline.com

Molecular docking studies on a wide range of 1,2,4-oxadiazole derivatives have revealed common interaction patterns with various protein targets, including enzymes like kinases, cholinesterases, and proteases. nih.govnih.govnih.govnih.gov The 1,2,4-oxadiazole ring itself is a key pharmacophore, with its nitrogen and oxygen atoms capable of acting as hydrogen bond acceptors. nih.govsemanticscholar.org

In a typical binding scenario for an analog of this compound, the following interactions might be observed:

Hydrogen Bonding: The nitrogen atoms of the oxadiazole ring can form hydrogen bonds with amino acid residues like tryptophan or with backbone amides in the protein active site. researchgate.net

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan within the binding pocket. researchgate.net

Further Interactions: Modifications to the core structure can introduce new interactions. For example, converting the aldehyde to an amine or amide could create additional hydrogen bond donor/acceptor sites, while adding substituents to the phenyl ring can access other pockets in the binding site. semanticscholar.org Studies on related oxadiazoles (B1248032) have shown that such interactions are crucial for potent inhibition of targets like 3-hydroxykynurenine transaminase (HKT) and acetylcholinesterase. nih.govnih.gov

Table 3: Predicted Binding Interactions of 1,2,4-Oxadiazole Analogs with Various Protein Targets.
Protein Target ClassKey Interacting Residues (Example)Type of InteractionReference
Cholinesterases (e.g., BuChE)Trp82, His438Hydrogen bond, π-π stacking researchgate.net
Kinases (e.g., AKT2)(ATP-binding pocket)Binding in the ATP competitive pocket nih.gov
Transaminases (e.g., HKT)Arg356Anchoring via salt bridge/H-bond nih.gov
EGFR Tyrosine KinaseMet769Hydrogen bond semanticscholar.org
DNA GyraseAlanine, Valine, TyrosineInteraction with the specificity pocket mdpi.com

Computational analysis not only predicts binding modes but also identifies "hotspots"—specific regions on the ligand and protein that contribute most significantly to the binding energy. Identifying these hotspots is crucial for effective lead optimization. For this compound analogs, the oxadiazole ring is a primary recognition element due to its ability to act as a bioisosteric replacement for amide or ester groups, which are common in enzyme substrates and inhibitors. mdpi.comresearchgate.net

By analyzing a series of docked analogs, researchers can build a pharmacophore model. This model defines the essential spatial arrangement of features (e.g., hydrogen bond acceptors, aromatic rings, hydrophobic groups) required for binding. Docking studies have shown that the substitution pattern on the aryl ring linked to the oxadiazole can dramatically influence binding affinity and selectivity. nih.govmdpi.com For instance, placing electron-withdrawing or donating groups at specific positions can enhance interactions with complementary regions of the protein target, guiding the design of more potent and selective molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for exploring the chemical space of a particular scaffold and understanding the influence of structural modifications on biological activity. nih.govmdpi.com While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the broader class of 1,2,4-oxadiazole derivatives has been the subject of numerous QSAR investigations to elucidate the structural requirements for various biological activities, including antibacterial and enzyme inhibitory effects. nih.govmdpi.comnih.govnih.gov These studies provide a framework for understanding how the principles of QSAR can be applied to derivatives of this compound to guide the design of new analogs with potentially enhanced activities.

The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their observed biological activity. nih.gov This is achieved by calculating a set of numerical descriptors that encode different aspects of the molecules' physicochemical properties, such as steric, electronic, and hydrophobic characteristics. These descriptors are then used as independent variables in a statistical model to predict the biological activity (the dependent variable).

A notable example of QSAR application in this chemical class is the three-dimensional QSAR (3D-QSAR) study performed on a series of 1,2,4-oxadiazole derivatives as inhibitors of Sortase A (SrtA), an important enzyme in Gram-positive bacteria. nih.govnih.gov In this research, a dataset of 120 molecules with varying antibacterial activity was utilized to construct robust 3D-QSAR models. nih.govresearchgate.net The goal was to identify the key structural features that govern the inhibitory potency of these compounds against S. aureus. nih.gov

The study employed methods like k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) to develop predictive models. nih.govresearchgate.net The statistical quality of the generated QSAR models is crucial for their predictive power. Key statistical parameters used to validate these models include the squared correlation coefficient (r²), which measures the goodness of fit of the model, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive ability. nih.gov An F-test value is also often reported to indicate the statistical significance of the model. nih.gov

For the 1,2,4-oxadiazole derivatives targeting Sortase A, a statistically significant 3D-QSAR model was developed, providing valuable insights into their structure-activity relationship. nih.govnih.gov The model highlighted the importance of specific substitutions on the oxadiazole scaffold for enhancing antibacterial activity. nih.gov Such models can generate contour maps that visually represent regions where certain properties (e.g., steric bulk, positive or negative charge) would be favorable or unfavorable for activity, thus guiding the rational design of new, more potent inhibitors. conicet.gov.ar

The findings from such QSAR studies on 1,2,4-oxadiazole derivatives are instrumental in exploring the chemical space around this heterocyclic core. By understanding the quantitative impact of different substituents on a target activity, medicinal chemists can prioritize the synthesis of novel compounds with a higher probability of success, thereby optimizing the drug discovery process.

Table of QSAR Model Statistics for 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors

Parameter Description Value
r² (Correlation Coefficient) A measure of how well the model fits the training set data. A value closer to 1 indicates a better fit. 0.9235 nih.gov
q² (Cross-validated r²) A measure of the predictive ability of the model for the training set (internal validation). A q² > 0.5 is generally considered good. 0.6319 nih.gov
pred_r² (Predictive r²) A measure of the predictive ability of the model for an external test set. A value > 0.6 is desirable. 0.5479 nih.gov
F-test value A statistical test to assess the overall significance of the model. Higher values indicate greater significance. 179.0 nih.gov
Training Set Size The number of molecules used to build the QSAR model. 96 nih.gov
Test Set Size The number of molecules used to externally validate the QSAR model. 24 nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research of 2 1,2,4 Oxadiazol 3 Yl Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde. Both ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework.

In ¹H NMR spectroscopy, the aldehydic proton is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. oregonstate.eduhmdb.ca The aromatic protons on the benzaldehyde (B42025) ring would present as a complex multiplet system between 7.0 and 8.5 ppm. The specific shifts and coupling patterns would depend on the electronic influence of the ortho-substituted 1,2,4-oxadiazole (B8745197) ring. For comparison, in many benzaldehyde derivatives, the aromatic protons show distinct signals based on their position relative to the aldehyde group. rsc.org

¹³C NMR spectroscopy would further confirm the structure. The aldehydic carbon (C=O) is highly deshielded and would produce a characteristic signal around 190-195 ppm. wisc.edudocbrown.info The carbon atoms of the 1,2,4-oxadiazole ring are expected to resonate at approximately 155-170 ppm. researchgate.netscispace.com The aromatic carbons of the benzene (B151609) ring would appear in the typical aromatic region of 120-140 ppm, with the carbon atom directly attached to the oxadiazole ring showing a distinct chemical shift due to the substituent effect. docbrown.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data from analogous benzaldehyde and 1,2,4-oxadiazole compounds)

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehydic H9.5 - 10.5-
Aldehydic C-190 - 195
Aromatic H7.0 - 8.5-
Aromatic C-120 - 140
Oxadiazole C-155 - 170

Mass Spectrometry (MS) for Fragment Analysis and Reaction Monitoring

Mass spectrometry (MS), particularly using electron impact (EI) ionization, is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation pattern is anticipated to be a composite of the characteristic cleavages of both benzaldehyde and 1,2,4-oxadiazole structures. For aromatic aldehydes, common fragmentation includes the loss of a hydrogen radical to form a stable [M-1]⁺ acylium ion, and the loss of the entire formyl group (•CHO) to yield an [M-29]⁺ ion, which corresponds to the phenyl cation. docbrown.infomiamioh.edu

The 1,2,4-oxadiazole ring itself is known to undergo characteristic cleavage under electron impact. researchgate.netnih.gov A typical fragmentation involves the rupture of the N2-C3 and O1-C5 bonds, leading to the formation of nitrile and isocyanate fragments or their corresponding cations. researchgate.net Therefore, the mass spectrum of the title compound would likely exhibit a complex pattern with major fragments corresponding to these pathways.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Based on established fragmentation patterns of benzaldehydes and 1,2,4-oxadiazoles)

m/z ValueProposed Fragment IonFragmentation Pathway
M⁺[C₉H₆N₂O₂]⁺Molecular Ion
M-1[C₉H₅N₂O₂]⁺Loss of H• from aldehyde
M-29[C₈H₅N₂O]⁺Loss of •CHO from aldehyde
VariesAryl nitrile cationCleavage of the oxadiazole ring
VariesBenzonitrile cationCleavage and rearrangement

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

Analysis of Crystal Packing and Hydrogen Bonding Networks

The crystal packing arrangement is governed by non-covalent interactions. While the title compound lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the aldehyde oxygen and the oxadiazole nitrogen atoms are expected to play a significant role in stabilizing the crystal lattice. doaj.org Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are also anticipated to be a prominent feature, influencing the formation of the supramolecular architecture. iucr.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, the most prominent absorption band in the IR spectrum would be the strong C=O stretch of the aldehyde group, typically appearing around 1700 cm⁻¹. docbrown.inforesearchgate.net The C-H stretch of the aldehyde proton is also characteristic, appearing as a pair of weak bands between 2880 and 2650 cm⁻¹. docbrown.info Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the benzene and oxadiazole rings would appear in the 1600-1450 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound (Based on typical values for constituent functional groups)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aldehyde C-HStretch2880 - 2650 (two bands)
Aromatic C-HStretch> 3000
Carbonyl C=OStretch~1700
Aromatic C=CStretch1600 - 1450
Oxadiazole C=NStretch1610 - 1580
C-O-NStretch1250 - 1020

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The spectrum is expected to show absorptions arising from π→π* transitions associated with the conjugated system of the benzaldehyde and 1,2,4-oxadiazole rings. Typically, benzaldehyde derivatives show strong absorptions around 250 nm. uni-muenchen.desci-hub.se Weaker n→π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms are also expected at longer wavelengths, often above 300 nm. uni-muenchen.de The exact position and intensity of these absorption bands are influenced by the solvent polarity.

Vibrational Modes and Functional Group Identification

The identification of functional groups and the analysis of vibrational modes in a molecule like this compound would typically be carried out using Infrared (IR) and Raman spectroscopy. These techniques probe the vibrational energy levels of a molecule, providing a unique "fingerprint" based on its structure.

For the benzaldehyde moiety, characteristic vibrational bands would be expected. The carbonyl (C=O) stretching vibration of the aldehyde group is a strong and sharp absorption, typically appearing in the region of 1700-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group usually gives rise to two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1400-1600 cm⁻¹ range.

The 1,2,4-oxadiazole ring also possesses characteristic vibrational modes. The C=N stretching vibration within the ring is expected to produce a band in the 1610-1680 cm⁻¹ region. The N-O and C-O stretching vibrations would also have distinct frequencies.

While specific experimental data for this compound is not available, a hypothetical IR data table is presented below based on characteristic functional group frequencies.

Hypothetical Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
> 3000Weak to MediumAromatic C-H Stretch
2820WeakAldehyde C-H Stretch
2720WeakAldehyde C-H Stretch
1710Strong, SharpAldehyde C=O Stretch
1650MediumOxadiazole C=N Stretch
1580Medium to StrongAromatic C=C Stretch
1450MediumAromatic C=C Stretch
1250Medium to StrongOxadiazole C-O Stretch
1050MediumOxadiazole N-O Stretch

Electronic Absorption and Emission Characteristics for Investigating Intrinsic Optical Properties

The electronic absorption and emission properties of this compound would be investigated using UV-Visible absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and its potential as a chromophore or fluorophore.

The UV-Visible absorption spectrum would likely exhibit bands corresponding to π → π* and n → π* transitions. The benzaldehyde and oxadiazole rings both contain π systems and non-bonding electrons (on the oxygen and nitrogen atoms), which will contribute to the electronic absorption. The benzene ring typically shows a strong absorption band (E-band) around 200 nm and a weaker band (B-band) around 254 nm. The aldehyde group attached to the benzene ring would likely cause a red-shift (bathochromic shift) of these bands and introduce a weak n → π* transition at longer wavelengths.

The 1,2,4-oxadiazole ring is also a known chromophore. The conjugation between the benzaldehyde and oxadiazole moieties would influence the energy of the molecular orbitals and thus the absorption wavelengths. Studies on other aromatic-substituted oxadiazoles (B1248032) have shown absorption maxima in the UV region. mdpi.com

Fluorescence properties are dependent on the molecule's ability to emit light from its lowest excited singlet state. While many aromatic compounds fluoresce, the presence of certain functional groups can quench this emission. The aldehyde group, for instance, can sometimes decrease fluorescence quantum yields. The intrinsic optical properties would be highly dependent on the interplay between the electron-withdrawing nature of the aldehyde and oxadiazole groups and the aromatic system. Research on other donor-acceptor fluorophores has explored how different terminal groups influence photophysical properties. researchgate.net

Without specific experimental data, a hypothetical UV-Visible absorption data table is provided below.

Hypothetical UV-Visible Absorption Spectroscopy Data for this compound in a Common Solvent (e.g., Ethanol)

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~210Highπ → π* (Benzene E-band)
~260Moderateπ → π* (Benzene B-band, red-shifted)
~290Lowπ → π* (Oxadiazole)
~330Very Lown → π* (Aldehyde C=O)

Further research, including the actual synthesis and detailed spectroscopic analysis, would be necessary to provide accurate and experimentally verified data for the vibrational and electronic properties of this compound.

Applications in Chemical Biology and Materials Science, Derived from 2 1,2,4 Oxadiazol 3 Yl Benzaldehyde Research

Utilization as Precursors for the Synthesis of Complex Heterocyclic Architectures

The true synthetic value of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde lies in its capacity to serve as a starting material for more elaborate molecular structures. The aldehyde functional group is a cornerstone of synthetic organic chemistry, enabling a multitude of transformations to build complex heterocyclic systems.

Key reactions leveraging the aldehyde moiety include:

Condensation Reactions: The aldehyde can react with various nucleophiles, such as amines and active methylene (B1212753) compounds, to form Schiff bases and Knoevenagel adducts, respectively. These intermediates are pivotal in constructing larger ring systems like pyridines, pyrimidines, and diazepines. For instance, multicomponent reactions involving aromatic aldehydes are a well-established method for generating diverse heterocyclic libraries, such as 1,3-oxazine derivatives. oiccpress.com

Cyclization Strategies: Intramolecular reactions are a powerful tool for creating fused ring systems. The ortho positioning of the aldehyde and the oxadiazole ring in this compound allows for tandem reactions. The aldehyde can be converted into a group that subsequently reacts with the oxadiazole ring or a substituent attached to it, leading to novel polycyclic architectures. The synthesis of 2,5-di-substituted 1,3,4-oxadiazoles often involves the cyclization of N-substituted benzylidene hydrazides, a transformation that highlights the utility of aldehyde precursors in building heterocycles. nih.govmdpi.com

Precursor to other Functional Groups: The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol. The resulting 2-(1,2,4-oxadiazol-3-yl)benzoic acid is an essential precursor for creating amide or ester linkages, while the corresponding alcohol can be used to introduce ether linkages or undergo further substitution reactions. This functional group interconversion vastly expands the synthetic possibilities.

The 1,2,4-oxadiazole (B8745197) ring itself is generally stable, acting as a reliable anchor and a bioisosteric replacement for amide and ester groups, which enhances the metabolic stability of resulting drug candidates. lifechemicals.comfrontiersin.orgnih.gov This stability, combined with the reactivity of the aldehyde, makes the title compound a valuable building block for generating complex molecules with potential applications in medicinal chemistry and materials science.

Scaffold for Probing Molecular Interactions with Biochemical Systems and Targets

The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govresearchgate.net The compound this compound serves as an ideal starting point for developing chemical probes to investigate these biological systems.

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as an enzyme or receptor, to elucidate its function. The structure of this compound is well-suited for this purpose. The 1,2,4-oxadiazole core can act as a central, rigid unit, while the benzaldehyde (B42025) group provides a convenient chemical handle for introducing various substituents. acs.org These substituents can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

For example, derivatives of 1,2,4-oxadiazole have been synthesized and evaluated as potent inhibitors of enzymes like sirtuin 2 (Sirt2), which is implicated in cancer. acs.org In such studies, a library of compounds is often created by reacting a core scaffold with various building blocks. Starting with this compound, chemists can perform reductive amination or Wittig reactions to attach diverse chemical moieties, thereby generating a library of probes to screen against a target enzyme. The synthesis of 1,2,4-oxadiazole derivatives linked to other bioactive groups, such as 5-fluorouracil, has been shown to yield potent anticancer agents. nih.gov Similarly, new derivatives have been designed as multifunctional agents for Alzheimer's disease by targeting cholinesterases. nih.gov

Table 1: Examples of Biologically Active 1,2,4-Oxadiazole Derivatives and Their Targets
Derivative ClassBiological TargetReported ActivityReference
1,2,4-Oxadiazole linked 5-FluorouracilVEGFR-2Anticancer nih.gov
1,2,4-Oxadiazole/Quinazoline-4-one Hybridsp38α / BRAFV600EAntiproliferative frontiersin.org
3-Phenyl-5-styryl-1,2,4-oxadiazolesAndrogen ReceptorAnticancer (Prostate) nih.gov
1,2,4-Oxadiazole-based AnaloguesSirtuin 2 (Sirt2)Enzyme Inhibition acs.org
1,2,4-Oxadiazole-N-acylhydrazonesCholinesterases (AChE/BuChE)Anti-Alzheimer's nih.gov

Understanding how a ligand binds to its target is crucial for rational drug design. Molecular docking and other computational studies are frequently used to predict and analyze these interactions. The 1,2,4-oxadiazole scaffold, being a rigid and polarizable heterocycle, often participates in key interactions within a protein's binding site. mdpi.com It is known to act as a bioisostere of esters and amides and can form hydrogen bonds and other non-covalent interactions with amino acid residues. frontiersin.orgmdpi.com

Derivatives based on the 1,2,4-oxadiazole framework have been the subject of extensive molecular docking studies to elucidate their mechanism of action. tandfonline.com For instance, docking of 1,2,4-oxadiazole derivatives into the active site of the Epidermal Growth Factor Receptor (EGFR) helped identify key interactions responsible for their inhibitory activity. tandfonline.com Similarly, studies on Farnesoid X Receptor (FXR) antagonists revealed that the oxadiazole ring can engage in both water-mediated hydrogen bonds and π-π stacking interactions within the receptor's ligand-binding domain. nih.gov

The aldehyde group of this compound can be used to introduce substituents that probe different regions of a binding pocket. By systematically varying the size, shape, and electronic properties of these substituents, researchers can map the topology of the active site and develop ligands with high affinity and selectivity for the desired target over other related proteins. chemrxiv.org

Table 2: Docking Studies and Binding Insights for 1,2,4-Oxadiazole Scaffolds
Target ProteinDerivative TypeKey Predicted InteractionsReference
VEGFR-21,2,4-Oxadiazole-5-FluorouracilHydrogen bonding and hydrophobic interactions in the active site. nih.gov
Farnesoid X Receptor (FXR)3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazoleWater-mediated hydrogen bonds and π-π stacking with His451. nih.gov
Sirtuin 2 (Sirt2)1,2,4-Oxadiazole-based analoguesSubstrate competitive and co-factor non-competitive binding. acs.orgchemrxiv.org
Leishmania infantum CYP51Substituted 1,2,4-oxadiazolesHigh binding affinity predicted for the CYP51 enzyme active site. mdpi.com
Androgen Receptor3-phenyl-5-styryl-1,2,4-oxadiazoleInteraction patterns within the active site analyzed. nih.gov

Role in the Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govnih.gov These materials are of immense interest for applications in gas storage, separation, and catalysis. The selection of the organic linker is critical in determining the structure and properties of the resulting framework.

While 1,2,4-oxadiazoles have been less explored as ligands compared to their 1,3,4-isomers, their potential is significant. nih.gov The nitrogen atoms of the oxadiazole ring can act as coordination sites for metal ions. The compound this compound, or its carboxylate analogue, 2-(1,2,4-oxadiazol-3-yl)benzoic acid, presents multiple potential coordination sites: the nitrogen atoms of the heterocycle and the oxygen atom of the aldehyde or carboxylate.

Research on related heterocycles demonstrates the viability of this approach. For example, ligands containing 1,3,4-oxadiazole (B1194373) and pyridyl groups have been successfully used to construct 1D, 2D, and 3D coordination polymers with metals like Zn(II) and Cu(II). acs.orgrsc.orgresearchgate.net The structure of the final framework is often influenced by factors such as the metal ion, the solvent system, and the counter-anion. rsc.orgresearchgate.net The asymmetric nature of a ligand like this compound, containing different donor groups, could lead to the formation of novel and complex porous frameworks. rsc.orgresearchgate.net

Potential in Advanced Polymer Chemistry and Functional Material Science

The unique electronic properties of the oxadiazole ring make it a valuable component in functional organic materials. lifechemicals.com The 1,3,4-oxadiazole moiety, in particular, is known for its electron-deficient nature, which facilitates electron transport. researchgate.netacs.org This property has been exploited in the development of materials for organic light-emitting diodes (OLEDs), where oxadiazole-containing polymers are used as electron-transport or emissive layers. researchgate.netresearchgate.net

Polymers incorporating oxadiazole units, either in the main chain or as side chains, often exhibit high thermal stability and good photoluminescence. researchgate.netacs.org For instance, poly(phenylenevinylene)s (PPVs) with oxadiazole substituents attached to the phenyl rings show improved electron injection and luminescence properties. acs.org The aldehyde functionality of this compound provides a direct route to incorporate this valuable heterocycle into polymer backbones through polymerization reactions, such as polycondensation with diamines to form poly(azomethine)s.

Furthermore, the 1,2,4-oxadiazole scaffold has been used to create liquid crystals and other advanced materials. lifechemicals.com The combination of a rigid heterocyclic core with a reactive handle makes this compound a promising building block for the synthesis of novel polymers and functional materials with tailored electronic, optical, and thermal properties. lifechemicals.com

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,2,4-oxadiazol-3-yl)benzaldehyde?

The synthesis typically involves cyclocondensation of benzaldehyde derivatives with hydroxylamine or nitrile oxides. For example, substituted benzaldehydes can react with amidoximes under reflux conditions in ethanol, followed by acid-catalyzed cyclization to form the oxadiazole ring. Evidence from analogous compounds (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) suggests using glacial acetic acid as a catalyst and ethanol as the solvent, with reflux times of 4–6 hours .

Q. How can the purity of this compound be assessed post-synthesis?

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) using ethyl acetate/hexane mobile phases is recommended. Melting point determination (e.g., 133–135°C for structural analogs) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for confirming molecular integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • ¹H NMR : Aromatic protons (~7.5–8.5 ppm) and aldehyde protons (~10 ppm).
  • ¹³C NMR : Peaks for the carbonyl group (~190 ppm) and oxadiazole carbons (~160–170 ppm).
  • IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1650 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak (exact mass: ~188.18 g/mol) .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE) including gloves and goggles. Avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention. Safety data for related oxadiazole compounds indicate hazards such as skin/eye irritation (H315, H319) .

Q. How should this compound be stored to ensure stability?

Store in a cool, dry place at room temperature, protected from light and moisture. Use airtight containers to prevent degradation. Analogous compounds with aldehyde groups are prone to oxidation; inert atmospheres (e.g., nitrogen) may enhance stability .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The compound’s planar aromatic system and polar functional groups may lead to twinning or poor crystal growth. Slow evaporation from ethanol/water mixtures at 4°C can improve crystal quality. SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for small molecules with high-resolution data .

Q. How does the electron-withdrawing oxadiazole ring influence reactivity in cross-coupling reactions?

The oxadiazole ring enhances the electrophilicity of the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Computational studies (DFT) can predict reaction sites by analyzing electron density distribution .

Q. What pharmacological applications are associated with this compound?

Oxadiazole derivatives are explored as enzyme inhibitors (e.g., γ-secretase in Alzheimer’s research) and antimicrobial agents. The benzaldehyde moiety serves as a precursor for bioactive Schiff bases or hydrazones. Structure-activity relationship (SAR) studies can optimize substituents for target specificity .

Q. How can computational methods aid in designing derivatives with improved bioactivity?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities to targets like kinases or proteases. Pharmacophore modeling identifies critical functional groups (e.g., aldehyde for covalent binding) .

Q. What strategies mitigate instability during biological assays?

  • Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) to minimize aldehyde oxidation.
  • Protecting Groups : Temporarily protect the aldehyde as an acetal during storage or initial reactions.
  • Lyophilization : Stabilize the compound in freeze-dried form for long-term storage .

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